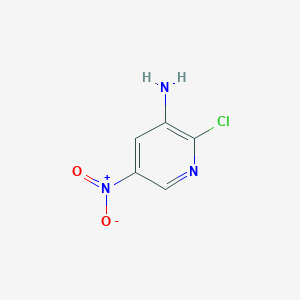

3-Amino-2-chloro-5-nitropyridine

Description

Retrosynthetic Analysis of 3-Amino-2-chloro-5-nitropyridine

A retrosynthetic analysis of this compound suggests several potential synthetic routes by disconnecting the functional groups from the pyridine (B92270) core. The most logical disconnections involve the C-NO₂, C-Cl, and C-NH₂ bonds. A common and practical approach begins with a readily available aminopyridine precursor.

One logical retrosynthetic pathway starts by disconnecting the nitro group, leading to the intermediate 3-amino-2-chloropyridine (B31603). This step is a forward reaction of nitration. Subsequently, disconnecting the chloro group from 3-amino-2-chloropyridine points to 3-aminopyridine (B143674) as a potential starting material. This forward reaction would involve a chlorination step. This pathway is often favored due to the availability of aminopyridine precursors and the established protocols for halogenation and nitration of such systems.

An alternative disconnection could involve the C-Cl bond first, leading to 3-amino-5-nitropyridine. This would then require a selective chlorination at the 2-position, which can be challenging due to the directing effects of the amino and nitro groups. Another possibility is the initial introduction of the nitro group to a chloropyridine, followed by the introduction of the amino group, often via nucleophilic substitution or reduction of another nitro group. However, the sequence of chlorination followed by nitration of an aminopyridine derivative is a widely explored and effective strategy.

Direct Nitration Strategies for Pyridine Precursors to Yield this compound

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic nitration, where the regiochemical outcome is governed by the electronic properties of the existing substituents.

Electrophilic nitration of pyridine derivatives generally requires harsh conditions due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. The nitration of 2-chloro-3-aminopyridine is a common method for synthesizing the target compound. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The highly acidic environment protonates the pyridine nitrogen, further deactivating the ring, but the activating effect of the amino group directs the incoming electrophile.

| Reagents | Conditions | Precursor | Product | Yield | Reference |

| HNO₃, H₂SO₄ | 0-5°C | 2-Chloro-3-aminopyridine | This compound | 85% |

This table presents data from a specific study and yields can vary based on reaction scale and specific conditions.

In the nitration of 3-amino-2-chloropyridine, the regioselectivity is primarily controlled by the directing effects of the amino and chloro substituents. The amino group at the 3-position is a powerful activating group and directs electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. However, the 2-position is already occupied by a chloro group. The chloro group at the 2-position is a deactivating group but also directs ortho and para.

The nitration occurs predominantly at the 5-position. This is because the 5-position is para to the chloro group and ortho to the amino group. The strong activating effect of the amino group at position 3 directs the incoming nitro group to the 5-position. The alternative positions, 4 and 6, are also activated by the amino group, but the nitration at the 5-position is generally favored.

Halogenation Approaches for Pyridine Intermediates in this compound Synthesis

The introduction of the chlorine atom at the 2-position is another key transformation in the synthesis of this compound. This can be achieved through various chlorination techniques, often as part of a sequential process with nitration.

The chlorination of an aminopyridine precursor is a common strategy. For instance, the synthesis can start from 2-aminopyridine (B139424), which is first nitrated to give 2-amino-5-nitropyridine (B18323). This intermediate can then be chlorinated. A notable method for the chlorination of nitropyridine derivatives is the use of phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

Another approach involves the Sandmeyer reaction, where an amino group is converted into a chloro group. For example, if the synthesis starts with 2,3-diamino-5-nitropyridine, the amino group at the 2-position could be selectively diazotized and subsequently replaced by a chlorine atom.

A common and efficient synthetic route involves a sequential halogenation-nitration process. One such pathway begins with 2-amino-3-hydroxypyridine, which can be chlorinated to yield 2-amino-3-hydroxy-x-chloropyridine (where x denotes the position of chlorination). A more direct route starts with the chlorination of 3-aminopyridine. The resulting 2-chloro-3-aminopyridine is then subjected to nitration as described previously.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKKEBHEJYPJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2 Chloro 5 Nitropyridine

Optimization of Reaction Conditions and Yield for 3-Amino-2-chloro-5-nitropyridine Synthesis

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the solubility of reagents, reaction kinetics, and in some cases, the reaction mechanism itself.

| Reaction Type | Solvent(s) | Observation/Rationale | Reference |

|---|---|---|---|

| Amination | Water | Used as an environmentally benign solvent for base-promoted selective amination of polyhalogenated pyridines. | nih.govacs.org |

| Aminolysis | Methanol (B129727), Acetonitrile, Toluene | The reaction mechanism (uncatalyzed vs. base-catalyzed) was found to be dependent on the solvent. | scirp.org |

| Reduction (Catalytic Hydrogenation) | Ethanol | Effective solvent for the reduction of a nitropyridine using a Raney nickel catalyst. | prepchem.com |

| Reduction (Metal-based) | Anhydrous Tetrahydrofuran (B95107) (THF) | Used for the reduction of 2-chloro-3-nitropyridine (B167233) with TiCl4/Mg. | google.com |

| Chlorination | Dichloromethane (DCM) | Used as a solvent for chlorination and for extraction during workup. | chemicalbook.com |

| Nitration | 1,2-Dichloroethane | Used as a solvent for the nitration of 2-aminopyridine (B139424). | chemicalbook.com |

| Further Reactions | Sabinene | Investigated as a novel, green solvent derived from biomass for reactions involving a related compound, 3-amino-2-chloro-5-methylpyridine. | researchgate.net |

Temperature and Pressure Influence on Product Formation

Temperature is a critical parameter that must be precisely controlled to ensure optimal reaction rates, prevent the formation of byproducts, and avoid hazardous situations. High temperatures can lead to side reactions like hydrolysis, while low temperatures may significantly slow down the reaction. googleapis.com Pressure is mainly a factor in catalytic hydrogenations.

| Reaction Step (in related syntheses) | Temperature | Notes | Reference |

|---|---|---|---|

| Nitration | -10°C to 0°C | Controlled low temperature is crucial for selective nitration and to manage the exothermic nature of the reaction. | google.com |

| Nitration | 50°C to 60°C | Higher temperatures can be used, but risk of side-products increases. | orgsyn.org |

| Diazotization | -5°C to 5°C | Diazonium salts are often unstable, requiring strict temperature control below 5°C. | google.comresearchgate.net |

| Reduction (Catalytic Hydrogenation) | 20°C to 25°C (Room Temp.) | Hydrogenation reactions can often be performed at or near room temperature under normal pressure. | prepchem.com |

| Amination | 130°C to 160°C | High temperatures are often required for nucleophilic aromatic substitution on less reactive substrates. | orgsyn.orgresearchgate.net |

| Chlorination | 100°C to 125°C | Conversion of hydroxy-pyridines to chloro-pyridines using reagents like POCl3 typically requires heating. | chemicalbook.comgoogle.com |

Catalyst Selection and Activity for Specific Transformations

The term "catalyst" in the context of the synthesis of this compound primarily pertains to the reagents that facilitate the key transformation steps, rather than traditional catalytic cycles.

For the initial chlorination of 3-aminopyridine (B143674), while not a catalytic reaction in the strictest sense, the combination of hydrogen peroxide and hydrochloric acid acts as the effective chlorinating system.

The nitration of 2-chloro-3-aminopyridine is typically "catalyzed" or promoted by concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The concentration and ratio of the acids, along with the reaction temperature, are critical parameters that influence the rate and selectivity of the nitration. For instance, in the nitration of 2-amino-6-chloropyridine, a mixture of 65% nitric acid in concentrated sulfuric acid at a controlled temperature of 15–20°C is employed. chemicalbook.com Similar conditions would likely be applicable to the nitration of 2-chloro-3-aminopyridine.

The following table provides a summary of catalysts and reagents used in analogous synthetic transformations.

| Transformation | Starting Material | Catalyst/Reagent | Product | Reference |

| Chlorination | 3-Aminopyridine | H₂O₂ / HCl | 2-Chloro-3-aminopyridine | guidechem.com |

| Nitration | 2-Chloro-4-aminopyridine | 65% HNO₃ / H₂SO₄ | 4-Amino-2-chloro-3-nitropyridine (B48866) & 4-Amino-2-chloro-5-nitropyridine | google.com |

| Nitration | 2-Amino-6-chloropyridine | 65% HNO₃ / H₂SO₄ | 2-Amino-6-chloro-3-nitropyridine | chemicalbook.com |

| Hydrogenation | 2-Chloro-3-nitropyridine | Pd-Fe/TiO₂ | 2-Chloro-3-aminopyridine | guidechem.com |

| Hydrogenation | 5-Chloro-2-fluoro-3-nitropyridine | Raney Nickel | 3-Amino-5-chloro-2-fluoropyridine | guidechem.com |

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to separate the desired product from unreacted starting materials, byproducts, and isomeric impurities.

Following the nitration of 2-chloro-3-aminopyridine, the reaction mixture is typically quenched by pouring it onto ice. This is a standard procedure to dilute the strong acid and precipitate the organic products. The pH of the resulting solution is then carefully adjusted. In the case of the synthesis of 4-amino-2-chloro-3-nitropyridine, the pH is adjusted to 3 with ammonia (B1221849), leading to the precipitation of a mixture of the isomeric products. google.com

The primary challenge in the purification of this compound lies in the separation of the desired 5-nitro isomer from other potential isomers, such as the 3-nitro isomer. Fractional crystallization is a powerful technique for separating isomers with different solubilities in a particular solvent system. For the separation of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, recrystallization from a mixture of ethyl acetate (B1210297) and petroleum ether has been shown to be effective. google.com A similar solvent system could be explored for the purification of this compound. The choice of solvent and the ratio in a mixed solvent system are critical and often determined empirically to maximize the yield and purity of the target compound.

Column chromatography is another indispensable tool for the purification of complex mixtures of organic compounds. Silica (B1680970) gel is a common stationary phase for the separation of polar compounds like aminonitropyridines. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is carefully chosen to achieve optimal separation of the isomers. The progress of the separation is monitored by thin-layer chromatography (TLC).

The final isolated product, this compound, would likely be a solid. Its identity and purity would be confirmed by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

The table below summarizes common purification techniques used for related aminonitropyridine compounds.

| Compound | Purification Method | Details | Reference |

| 4-Amino-2-chloro-3-nitropyridine / 4-Amino-2-chloro-5-nitropyridine | Recrystallization | Ethyl acetate / Petroleum ether | google.com |

| 2-Amino-5-bromo-3-nitropyridine | Recrystallization | Ethyl methyl ketone | stackexchange.com |

| 3-Amino-5-chloro-2-fluoropyridine | Filtration through silica gel, followed by trituration in hexane | Ethyl acetate as the eluent for silica gel filtration. | guidechem.com |

| 2-Amino-6-chloro-3-nitropyridine | Recrystallization | Ethanol or aqueous NaOH solutions | chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 2 Chloro 5 Nitropyridine

Nucleophilic Substitution Reactions Involving the Chlorine Atom of 3-Amino-2-chloro-5-nitropyridine

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring itself. This susceptibility allows for the introduction of a diverse range of functional groups.

Replacement by Oxygen Nucleophiles (e.g., alkoxides)

The chlorine atom can be displaced by oxygen-based nucleophiles, such as alkoxides, to form the corresponding 2-alkoxy-3-amino-5-nitropyridines. These reactions are typically carried out by treating this compound with the desired alcohol in the presence of a base. The base deprotonates the alcohol to form the more nucleophilic alkoxide ion, which then attacks the carbon atom bonded to the chlorine.

For instance, the reaction of 2-chloro-6-alkoxypyridines with nitric acid to produce 2-chloro-6-alkoxy-3-nitropyridines highlights a related transformation. google.com While this is a nitration reaction, the stability and synthesis of alkoxy-substituted nitropyridines are relevant. The purification of these compounds can be achieved by recrystallization from solvent mixtures or by treatment with an alkaline solution to remove impurities. google.com

Table 1: Reaction with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Alkoxide | Alcohol, Base | 2-Alkoxy-3-amino-5-nitropyridine |

Replacement by Nitrogen Nucleophiles (e.g., amines, anilines)

Nitrogen nucleophiles, including aliphatic and aromatic amines, readily displace the chlorine atom in this compound. This reaction is a common method for synthesizing various 2-amino-substituted pyridine derivatives.

Table 2: Reaction with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield |

| Substituted Anilines | Ethylene (B1197577) glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94% guidechem.com |

| Ammonia (B1221849) | Aqueous ammonia, methanol (B129727) | 2-Amino-6-chloro-3-nitropyridine | Not specified |

Replacement by Sulfur Nucleophiles (e.g., thiols)

The chlorine atom can also be substituted by sulfur nucleophiles, such as thiols, to yield 2-thio-substituted pyridines. These reactions are valuable for introducing sulfur-containing functional groups into the pyridine ring.

The synthesis of 3-Amino-5-chloropyridine-2-thiol involves the chlorination of 3-aminopyridine-2-thiol, indicating the stability of the thiol group on the pyridine ring. Although this is not a direct substitution on this compound, it supports the principle that a thiol group can be present at the 2-position. The reaction of 2-amino-5-chloro-3-nitropyridine (B1267368) with nucleophiles like thiols allows for the substitution of the chlorine atom.

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Thiols | Appropriate conditions | 3-Amino-5-nitro-2-(alkyl/aryl)thiopyridine |

Mechanistic Investigations of SNAr Pathways

The nucleophilic substitution reactions of this compound proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process. researchgate.net In the first step, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The electron-withdrawing nitro group at the 5-position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

In the second step, the leaving group (the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. researchgate.net The rate of the reaction is typically dependent on the first step, the formation of the Meisenheimer complex. The reactivity of the substrate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the intermediate. Kinetic studies of similar systems, like the reaction of 2-chloro-5-nitropyrimidine (B88076) with nucleophiles, have been used to elucidate the details of the SNAr mechanism and the rate-determining step. researchgate.net

Reductions of the Nitro Group in this compound

The nitro group of this compound can be reduced to an amino group, providing a route to diamino-substituted pyridines. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. guidechem.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orgorganic-chemistry.org

The reduction of related compounds, such as 2-chloro-3-nitropyridine (B167233), to 2-chloro-3-aminopyridine can be achieved through catalytic hydrogenation using a Pd-Fe/TiO₂ catalyst. google.com Another method involves the use of stannous chloride for the reduction. guidechem.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially when other reducible functional groups are present. For instance, in the hydrogenation of 3-phenylpropionitrile, acidic additives were used to improve selectivity. nih.gov The reduction of 2-amino-5-chloro-3-nitropyridine can also be accomplished using reducing agents like iron in hydrochloric acid.

Table 4: Catalytic Hydrogenation of Related Nitropyridines

| Starting Material | Catalyst/Reagent | Product |

| 2-Chloro-3-nitropyridine | Pd-Fe/TiO₂ google.com | 2-Chloro-3-aminopyridine |

| 2-Chloro-3-nitropyridine | Stannous chloride guidechem.com | 2-Chloro-3-aminopyridine |

| Aromatic Nitro Compounds | Tetrahydroxydiboron (B82485), 4,4'-bipyridine (B149096) guidechem.com | Aromatic Amines |

| 2-Amino-5-chloro-3-nitropyridine | Iron, Hydrochloric acid | 2,3-Diamino-5-chloropyridine |

Metal-mediated Reductions

The nitro group of this compound is susceptible to reduction by various metal-based reagents, a common transformation in the synthesis of pyridine derivatives. These reductions can be achieved using classic reducing agents like iron, tin, or stannous chloride in acidic media. For instance, the reduction of similar amino-nitro-chloro pyridine compounds has been successfully carried out using iron in the presence of an acid. orgsyn.org Another established method involves the use of stannous chloride for the reduction of the nitro group in 2-chloro-3-nitropyridine to an amino group. guidechem.com

A noteworthy metal-mediated reduction involves the use of a TiCl4/Mg system. In a related procedure for the preparation of 2-chloro-3-aminopyridine from 2-chloro-3-nitropyridine, a suspension of TiCl4 in anhydrous tetrahydrofuran (B95107) is treated with magnesium to generate a reactive reducing species. google.com This method highlights the utility of low-valent titanium reagents in achieving the desired reduction.

| Reagent System | Reactant | Product | Reference |

|---|---|---|---|

| Iron / Acid | 2-amino-5-bromo-3-nitropyridine | 2,3-diamino-5-bromopyridine | orgsyn.org |

| Stannous Chloride | 2-chloro-3-nitropyridine | 2-chloro-3-aminopyridine | guidechem.com |

| TiCl4 / Mg | 2-chloro-3-nitropyridine | 2-chloro-3-aminopyridine | google.com |

Selective Reduction Strategies

Achieving selective reduction of the nitro group in the presence of other reducible functional groups, such as the chloro substituent, is a critical aspect of the synthetic utility of this compound. The choice of reducing agent and reaction conditions plays a pivotal role in determining the outcome.

For instance, catalytic hydrogenation is a powerful technique for selective reductions. A Pd-Fe/TiO2 catalyst has been employed for the catalytic hydrogenation of 2-chloro-3-nitropyridine to prepare 2-chloro-3-aminopyridine, demonstrating the potential for chemoselectivity. google.com Another highly selective method involves the use of tetrahydroxydiboron [B2(OH)4] as a reducing agent in the presence of 4,4'-bipyridine as an organic catalyst. guidechem.com This system has been shown to reduce nitroarenes with sensitive functional groups, including halogens, with excellent selectivity, affording the corresponding anilines in high yields. guidechem.com Under these conditions, 2-chloro-3-nitropyridine was converted to 2-chloro-3-aminopyridine in 90% yield, highlighting the mild and selective nature of this reagent system. guidechem.com

The challenge in selective reduction often lies in preventing the hydrodechlorination (removal of the chlorine atom). The methods described above have proven effective in preserving the chloro substituent while transforming the nitro group.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group. However, the activating, ortho-, para-directing amino group can facilitate such reactions under specific conditions.

The regiochemical outcome of electrophilic aromatic substitution on a substituted pyridine ring is a complex interplay of the electronic and steric effects of the existing substituents. The amino group at C3 is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C2 and C4, and the para position is C6.

The chloro group at C2 and the nitro group at C5 are both deactivating, electron-withdrawing groups. The directing influence of the powerful amino group is expected to dominate. However, the positions are also influenced by the other substituents. For a similar compound, 2-amino-6-chloropyridine, nitration leads to substitution at the 3- and 5-positions, which are ortho and para to the activating amino group. In the context of this compound, the C4 and C6 positions are the most likely sites for electrophilic attack due to the directing effect of the amino group. The C4 position is ortho to the amino group and meta to the nitro group, while the C6 position is para to the amino group and meta to the chloro group.

A significant challenge in performing electrophilic aromatic substitution on aminopyridines is the basicity of the amino group. chemistrysteps.com In the presence of strong acids, which are often required for electrophilic substitution reactions like nitration or halogenation, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+). chemistrysteps.com This protonated group is strongly deactivating and a meta-director, which can completely change the expected regioselectivity and significantly reduce the reaction rate. chemistrysteps.com

Furthermore, strong activating groups like the amino group can lead to over-reaction, such as polyhalogenation, making it difficult to control the substitution to a single addition. libretexts.org Friedel-Crafts alkylations and acylations, which are slow electrophilic aromatic substitution reactions, are generally unsuccessful on rings containing strongly deactivating groups or an amino group that can react with the Lewis acid catalyst. chemistrysteps.comlibretexts.org

To overcome these limitations, a common strategy is to protect the amino group by converting it into an amide, such as an acetamide. The acetyl group attenuates the activating effect of the amino group but still directs ortho, para. libretexts.orglibretexts.org After the electrophilic substitution reaction, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.orglibretexts.org This approach was successfully used in the synthesis of 2-amino-5-fluoropyridine, where the amino group of 2-aminopyridine (B139424) was acetylated before subsequent reaction steps. researchgate.net

Reactions Involving the Amino Group of this compound

The amino group of this compound is a key functional handle for further molecular elaboration through various reactions, including acylation.

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

For example, in a process for preparing nitropyridine derivatives, 4-chloro-2-amino-3-nitropyridine was acylated with cyclopropyl (B3062369) carbonyl chloride. google.com The reaction was performed in a chlorinated solvent at low temperatures (-15 to -5 °C) in the presence of a base like triethylamine, diethylamine, or pyridine. google.com This demonstrates a general method for the acylation of the amino group in such substituted pyridines.

Diazotization and Subsequent Transformations

The primary aromatic amino group in this compound allows for diazotization reactions, a cornerstone of synthetic organic chemistry. This process involves the treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ensue, leading to the formation of a diazonium salt, specifically 2-chloro-5-nitro-3-pyridinediazonium salt.

This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, effectively replacing the original amino group with a wide range of other functionalities. Key transformations include:

Sandmeyer-type Reactions: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). This provides a pathway to 2,3-dichloro-5-nitropyridine, 2-bromo-3-chloro-5-nitropyridine, or 2-chloro-3-cyano-5-nitropyridine.

Schiemann-type Reactions: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom, yielding 2-chloro-3-fluoro-5-nitropyridine.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution leads to the replacement of the diazonium group with a hydroxyl group, forming 2-chloro-3-hydroxy-5-nitropyridine.

Gomberg-Bachmann-type Reactions: Reaction with an aromatic compound, such as benzene, can lead to the formation of a biaryl compound, for example, 2-chloro-5-nitro-3-phenylpyridine.

These transformations highlight the utility of the amino group as a synthetic handle for the further functionalization of the this compound scaffold.

Condensation Reactions

The amino group of this compound can also participate in condensation reactions with various electrophilic partners, leading to the formation of new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a diverse array of heterocyclic and acyclic structures.

For instance, condensation with aldehydes and ketones can form Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates in cyclization reactions. The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the pyridine ring.

Condensation with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-chloro-5-nitropyridin-3-yl)acetamide. These amide derivatives can exhibit different chemical and biological properties compared to the parent amine.

Furthermore, condensation with β-dicarbonyl compounds or their equivalents can be employed in the synthesis of fused heterocyclic systems. For example, reaction with a β-ketoester could, under appropriate conditions, lead to the formation of a pyridopyrimidine ring system, a common scaffold in medicinal chemistry.

Ring-Opening and Rearrangement Reactions of Substituted Nitropyridines (General Principles and Relevance to this compound)

The pyridine ring, particularly when activated by strong electron-withdrawing groups like the nitro group, can be susceptible to nucleophilic attack that may lead to ring-opening reactions. This type of reaction, often referred to as an SN(ANRORC) mechanism (Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure), has been observed in related chloronitropyridines.

For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with hydroxide (B78521) ions has been shown to proceed through a ring-opened intermediate. harvard.edu The initial nucleophilic attack occurs at a carbon atom of the pyridine ring, leading to the formation of a Meisenheimer-type adduct. This is followed by the cleavage of a carbon-nitrogen bond in the ring, resulting in an open-chain intermediate. harvard.edu In the case of 2-chloro-5-nitropyridine, this intermediate can subsequently undergo ring closure to form a different heterocyclic system or be trapped. harvard.edu

The presence of the amino group at the 3-position in this compound is expected to influence the course of such ring-opening reactions. The amino group, being an electron-donating group, might modulate the electron deficiency of the pyridine ring and thus affect the rate and regioselectivity of the initial nucleophilic attack. The stability of the potential ring-opened intermediates would also be influenced by the presence of the amino group.

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the general principles observed for other nitropyridines suggest that under strong nucleophilic conditions, this compound could potentially undergo similar transformations, leading to novel chemical structures.

Metal-Catalyzed Coupling Reactions of this compound

The chlorine atom at the 2-position of this compound serves as a handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors.

The chlorine atom on the pyridine ring can be readily displaced through various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. The general reaction is as follows:

This compound + R-B(OH)₂ → 3-Amino-2-R-5-nitropyridine

Heck-Mizoroki Coupling: In this reaction, the chloro substituent is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. This would lead to the synthesis of 3-amino-5-nitro-2-vinylpyridines.

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org A palladium catalyst and a copper(I) co-catalyst are typically employed. The products are 3-amino-5-nitro-2-alkynylpyridines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine. This would provide access to various 2,3-diamino-5-nitropyridine derivatives. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

Below is a table summarizing these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | 2-Aryl/Vinyl Pyridine |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | 2-Vinyl Pyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl Pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 2-Amino Pyridine |

In metal-catalyzed cross-coupling reactions, the carbon-chlorine bond at the 2-position of the pyridine ring is the site of oxidative addition to the low-valent metal catalyst (typically palladium(0)). The reactivity of the C-Cl bond as a leaving group is a critical factor for the success of these transformations. Generally, the reactivity of halopyridines in oxidative addition follows the order C-I > C-Br > C-Cl. wikipedia.org While aryl chlorides are often less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the development of electron-rich and bulky phosphine ligands, have made the coupling of chloropyridines highly efficient. organic-chemistry.org

The electron-withdrawing nitro group at the 5-position and the ring nitrogen atom both serve to decrease the electron density at the 2-position, which can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

For a molecule like this compound, which has only one halogen substituent, the issue of regiospecificity primarily relates to which site on a polyfunctional coupling partner will react. However, in the context of the pyridine ring itself, the coupling reaction is expected to occur exclusively at the 2-position where the chlorine atom is located.

In cases where the coupling partner has multiple reactive sites, the choice of catalyst, ligands, and reaction conditions can often be tuned to favor the desired regioisomer.

Stereoselectivity becomes a consideration in reactions like the Heck coupling, where the geometry of the newly formed double bond is important. Heck reactions typically proceed with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of the palladium hydride, leading to a product with a specific stereochemistry. For Suzuki and Sonogashira couplings involving vinyl partners, the stereochemistry of the double or triple bond in the starting material is generally retained in the product.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Chloro 5 Nitropyridine

Vibrational Spectroscopy Analysis of 3-Amino-2-chloro-5-nitropyridine

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR data for this compound is currently available in the public domain.

Interpretation of Characteristic Vibrational Modes

Without experimental spectra, an interpretation of the characteristic vibrational modes for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Proton NMR (¹H NMR) for Proton Environment and Coupling Patterns

There is no available ¹H NMR spectral data for this compound in the searched scientific literature and databases.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

No ¹³C NMR spectral data for this compound could be found in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the structural connectivity of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In this compound, a COSY spectrum would show correlations between the protons on the pyridine (B92270) ring, confirming their adjacent positions. The absence of cross-peaks between the amino protons and the ring protons would indicate that they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com This technique is instrumental in assigning the ¹³C chemical shifts of the protonated carbons in the pyridine ring. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides information about longer-range (typically 2-3 bonds) couplings between protons and carbons. sdsu.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the ring protons to the carbon atoms bearing the chloro, amino, and nitro substituents, as well as to other ring carbons. For instance, the proton at position 4 would show a correlation to the carbon at position 2 (bearing the chlorine) and the carbon at position 6.

Together, these 2D NMR techniques provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

For instance, the crystal structure of 2-chloro-5-nitropyridine (B43025) reveals a nearly planar molecule. nih.gov It is reasonable to expect a similar planarity in this compound, with the amino and nitro groups also lying close to the plane of the pyridine ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules pack in a crystal is governed by intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a significant role:

Hydrogen Bonding : The amino group (NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. It is highly probable that N-H···N and N-H···O hydrogen bonds are key features in the crystal packing of this compound, linking molecules into chains, sheets, or more complex three-dimensional networks.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro group or the nitrogen of the pyridine ring. ju.edu.jo In the crystal structure of 2-chloro-5-nitropyridine, a short Cl···O contact is observed, indicating a halogen bond that links adjacent molecules into a chain. nih.gov A similar interaction could be present in the crystal structure of this compound.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed analysis of bond lengths, bond angles, and dihedral angles from X-ray crystallographic data provides quantitative information about the molecular geometry. For a derivative like 5-chloro-2-nitropyridine, selected bond lengths are C4–Cl1 at 1.727(2) Å, C1–N2 at 1.495(3) Å, and N2–O1 and N2–O2 at 1.219(3) Å and 1.225(2) Å respectively. The O1–N2–O2 bond angle is 124.9(2)°. researchgate.net

In this compound, the C-Cl, C-N (amino), C-N (nitro), and N-O bond lengths would be of particular interest. These values can be compared to standard values to assess the electronic effects of the various substituents on the pyridine ring. For example, the C-N bond length of the amino group will reflect its degree of delocalization into the ring. The bond angles within the pyridine ring will indicate any distortions from a perfect hexagon due to the steric and electronic influences of the substituents. Dihedral angles, particularly those involving the amino and nitro groups relative to the pyridine ring, will quantify the planarity of the molecule.

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state focuses on the spatial arrangement of the atoms, particularly the orientation of flexible groups. For this compound, the primary conformational flexibility lies in the orientation of the amino and nitro groups.

X-ray crystallography would reveal the preferred conformation of these groups in the crystalline state. It is expected that the molecule will adopt a largely planar conformation to maximize electronic delocalization and to facilitate efficient crystal packing through intermolecular interactions. The planarity of the nitro group relative to the pyridine ring is a common feature in related structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₅H₄ClN₃O₂), the expected nominal molecular weight is approximately 173.56 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu

The fragmentation pattern provides further structural clues. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edu The loss of the chlorine atom (35/37 Da) is also a likely fragmentation step. The pyridine ring itself can undergo characteristic cleavages. Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is related to its color and chromophoric properties. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region.

The pyridine ring itself has characteristic π → π* transitions. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) will significantly influence the absorption spectrum. The amino group, being an electron-donating group, and the nitro group, an electron-withdrawing group, will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) transitions from the amino group to the nitro group. The presence of these functional groups is responsible for the expected yellow to brown color of the compound.

Computational and Theoretical Investigations of 3 Amino 2 Chloro 5 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These computational methods provide a lens into molecular behavior at the atomic level. For substituted pyridines like 3-Amino-2-chloro-5-nitropyridine, these calculations can elucidate the influence of amino, chloro, and nitro functional groups on the pyridine (B92270) ring's structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective for a wide range of molecules.

For pyridine derivatives, DFT is employed to predict bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-amino-7-bromo-5-oxo- sigmaaldrich.combenzopyrano [2,3-b]pyridine-3-carbonitrile, DFT with the B3LYP functional was used to optimize the molecular structure. researchgate.net Such calculations for this compound would reveal how the substituents distort the pyridine ring from a perfect hexagon and influence the planarity of the molecule. The resulting optimized structure is crucial as it forms the basis for all further property calculations.

Table 1: Optimized Geometrical Parameters

Note: Specific computational data for this compound is not available in the reviewed literature. The table below is a representative example based on calculations for a related compound, 2-chloro-6-methoxy-3-nitropyridine, to illustrate the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C1-C2 | 1.385 Å |

| C1-C4 | 1.408 Å | |

| C1-H5 | 1.084 Å | |

| Bond Angle | C2-C1-C4 | 117.3° |

| C2-C1-H5 | 120.4° | |

| C4-C1-H5 | 122.3° | |

| (Data adapted from a study on 2-chloro-6-methoxy-3-nitropyridine) |

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the electronic wavefunction and energy of a quantum many-body system in a stationary state. While DFT methods are generally favored for their balance of accuracy and computational cost, HF calculations are still valuable for providing a qualitative understanding of electronic structure and are often used as a starting point for more advanced calculations.

In the context of substituted pyridines, HF methods can be used alongside DFT to compare and validate results. For example, studies on 2-chloro-5-nitropyridine (B43025) have utilized both HF and DFT methods to calculate structural parameters and spectroscopic data. sigmaaldrich.com Applying the HF method to this compound would provide insights into its electronic orbitals and serve as a baseline for more sophisticated electron correlation methods.

Basis Set Selection and its Impact on Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as Pople's 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), can provide more accurate results but at a higher computational cost.

The selection involves a trade-off between accuracy and computational expense. For molecules containing heteroatoms and potential for weak interactions, basis sets with diffuse functions (indicated by + or ++) and polarization functions (indicated by (d,p)) are generally necessary. researchgate.net For instance, the 6-311++G(d,p) basis set is commonly used for pyridine derivatives to accurately describe the electronic distribution, especially around the electronegative nitrogen, oxygen, and chlorine atoms. researchgate.net The impact of the basis set choice is a critical consideration in ensuring the reliability of the computed properties for this compound.

Electronic Properties and Molecular Orbital Analysis

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Computational analysis provides quantitative measures of these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gap (ΔE)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For various pyridine derivatives, DFT calculations have been used to determine these energies and analyze the resulting charge transfer interactions within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies

Note: Specific computational data for this compound is not available in the reviewed literature. The table below is for illustrative purposes.

| Parameter | Value (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| ΔE (Gap) | Data not available |

Mulliken Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. The Mulliken charge analysis is a method to estimate these partial atomic charges from the populations of the basis functions on each atom. This analysis helps to identify the electrophilic and nucleophilic centers in the molecule. However, it's known that Mulliken charges can be sensitive to the basis set used. uni-muenchen.de

A more visual and chemically intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. It uses a color scale to show regions of positive and negative potential.

Red/Yellow areas: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would likely be around the nitro group's oxygen atoms and the pyridine nitrogen.

Blue areas: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These regions are often found around hydrogen atoms, particularly those of the amino group.

MEP maps for related compounds like 2-chloro-5-nitropyridine have been generated to visualize reactive sites. sigmaaldrich.com A similar analysis for this compound would provide a clear picture of its reactivity landscape.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting the chemical reactivity and stability of a molecule. These descriptors are calculated using DFT methods and provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

The reactivity of compounds like this compound is investigated through these descriptors, which are calculated from the ionization potential (IP) and electron affinity (EA), often approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO). mdpi.com

Electronegativity (χ) and Chemical Potential (μ)

Electronegativity (χ) is a measure of a molecule's ability to attract electrons, while the chemical potential (μ) represents the escaping tendency of electrons from an equilibrium system. They are related by the equation μ = -χ and can be calculated as:

χ = (IP + EA) / 2

A high electronegativity value indicates a good electrophile. For a related molecule, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the chemical potential is a key parameter in its reactivity analysis. acs.org

Global Hardness (η) and Global Softness (S)

Global hardness (η) quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, indicating high stability and low reactivity. Global softness (S) is the reciprocal of hardness and indicates the molecule's polarizability. They are calculated as:

η = (IP - EA) / 2 S = 1 / (2η)

Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap, indicating higher reactivity. mdpi.com

Electrophilicity Index (ω)

The electrophilicity index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is a measure of the electrophilic power of a molecule and is calculated using the chemical potential and hardness:

ω = μ² / (2η)

A higher electrophilicity index signifies a greater capacity to act as an electrophile. acs.org

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

| Global Hardness (η) | (IP - EA) / 2 | Quantifies resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) |

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties, such as infrared (IR) and Raman spectra, are invaluable for the interpretation of experimental data. These simulations, typically performed using DFT, provide a theoretical vibrational spectrum that can be compared with the experimental spectrum, aiding in the assignment of vibrational modes.

Simulated Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Theoretical calculations of the vibrational frequencies of this compound are performed on the optimized molecular geometry. The calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. nih.gov

Studies on analogous molecules, such as 2-chloro-5-nitropyridine and 2-amino-5-chloropyridine, have demonstrated the excellent correlation that can be achieved between simulated and experimental FT-IR and FT-Raman spectra. core.ac.ukresearchgate.netiiste.org This comparative analysis allows for a detailed and reliable assignment of the observed vibrational bands to specific modes of vibration, including the stretching, bending, and torsional modes of the various functional groups and the pyridine ring. For instance, the characteristic vibrational modes of the amino (N-H stretching, bending), nitro (NO₂ symmetric and asymmetric stretching), and chloro (C-Cl stretching) groups, as well as the pyridine ring vibrations, can be precisely identified. niscpr.res.in

Simulated NMR Chemical Shifts

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a standard approach for calculating the NMR chemical shifts of molecules like this compound. researchgate.net These calculations can predict the chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei.

The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nanobioletters.comacs.org By simulating the NMR spectra, researchers can assign the experimentally observed peaks to specific atoms within the molecule. For this compound, theoretical calculations would provide valuable data on how the electron-withdrawing nitro group and the electron-donating amino group, along with the chlorine atom, influence the magnetic environment of each nucleus in the pyridine ring.

Table 1: Hypothetical Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C4) | 8.0 - 8.5 | - |

| H (on C6) | 7.0 - 7.5 | - |

| H (on NH₂) | 5.0 - 6.0 (broad) | - |

| C2 | - | 150 - 155 |

| C3 | - | 110 - 115 |

| C4 | - | 135 - 140 |

| C5 | - | 145 - 150 |

| C6 | - | 120 - 125 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical chemical shifts for similarly substituted nitropyridines. Actual simulated values may vary. |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO behavior of compounds. The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) attached to the π-conjugated pyridine ring suggests the potential for significant NLO activity. Theoretical calculations can quantify the magnitude of the dipole moment and hyperpolarizability. These computations involve optimizing the molecular geometry and then calculating the NLO properties at a specific level of theory. The results can indicate whether the compound is a good candidate for NLO materials.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Hypothetical Calculated Value |

| Dipole Moment (μ) in Debye | 4.0 - 6.0 D |

| Mean Polarizability (α) in esu | 10 - 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) in esu | 20 - 40 x 10⁻³⁰ esu |

| Note: The data in this table is hypothetical and for illustrative purposes, based on values for similar donor-acceptor substituted pyridines. Actual calculated values will depend on the level of theory used. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is displaced by a nucleophile. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net

A typical computational study of an SNA_r reaction on this molecule would involve modeling the approach of a nucleophile (e.g., an amine or an alkoxide) to the carbon atom bearing the chlorine. The calculations would determine the activation energy barrier for the formation of the Meisenheimer complex, which is a key intermediate in this type of reaction. The subsequent departure of the chloride ion to form the final product would also be modeled. These studies provide insights into the reaction kinetics and the factors that influence the reactivity of the substrate. The electron-withdrawing nitro group is expected to stabilize the negatively charged Meisenheimer intermediate, thus facilitating the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or in the solid state.

A key aspect that can be investigated is the rotational barrier around the C-N bond of the amino group and the C-N bond of the nitro group. These rotations determine the preferred conformations of the molecule. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group or the pyridine nitrogen of another. In the solid state, these interactions dictate the crystal packing arrangement. Understanding these dynamics is crucial for predicting the macroscopic properties of the material.

Applications of 3 Amino 2 Chloro 5 Nitropyridine in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

3-Amino-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile starting material and intermediate in a wide array of complex organic syntheses. Its utility stems from the presence of multiple reactive sites: an amino group, a chloro substituent, and a nitro group, all attached to a pyridine (B92270) core. This unique combination allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists.

Precursor for Substituted Pyridine Scaffolds

The strategic positioning of the amino, chloro, and nitro groups on the pyridine ring makes this compound an excellent precursor for the synthesis of various substituted pyridine scaffolds. The chlorine atom can be displaced by a variety of nucleophiles, while the amino and nitro groups can be modified through reactions such as diazotization, reduction, and acylation. innospk.comguidechem.com This allows for the introduction of a wide range of functional groups onto the pyridine ring, leading to the creation of diverse molecular architectures. nih.gov

For instance, the reaction of related 2-chloropyridines with different nucleophiles is a common strategy to introduce new substituents. cdnsciencepub.comnih.gov The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chlorine atom. nih.gov Furthermore, the amino group can direct the regioselectivity of certain reactions and can itself be transformed into other functional groups. acs.org

The following table summarizes some of the transformations possible with this compound, highlighting its role as a precursor to substituted pyridines.

| Starting Material | Reagent/Condition | Product Type |

| This compound | Nucleophile (e.g., R-OH, R-SH, R-NH2) | 2-Substituted-3-amino-5-nitropyridine |

| This compound | Reducing Agent (e.g., SnCl2, H2/Pd) | 3,5-Diamino-2-chloropyridine |

| This compound | Diazotization (e.g., NaNO2, HCl) then Sandmeyer reaction | 2-Chloro-3-substituted-5-nitropyridine |

Intermediate for Fused Heterocyclic Ring Systems (e.g., Imidazopyridines)

This compound and its derivatives are key intermediates in the synthesis of fused heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science. nih.govscilit.comresearchgate.net One of the most significant applications is in the construction of imidazopyridine cores. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org

The synthesis of imidazo[1,2-a]pyridines, for example, often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. organic-chemistry.org By first modifying the functional groups of this compound, it can be converted into a suitable 2-aminopyridine precursor for these cyclization reactions. For example, reduction of the nitro group to an amino group, followed by further transformations, can set the stage for the annulation of the imidazole (B134444) ring. guidechem.com The resulting fused heterocyclic systems are scaffolds for the development of new therapeutic agents and functional materials. nih.govbeilstein-journals.org

Synthesis of Diverse Organic Molecules through Functional Group Interconversions

The true versatility of this compound lies in the multitude of functional group interconversions it can undergo. Each of the three distinct functional groups—amino, chloro, and nitro—can be selectively or sequentially transformed, providing access to a vast chemical space.

The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or diazotized to introduce a wide variety of substituents. innospk.comguidechem.com The nitro group itself can also act as a leaving group in some nucleophilic substitution reactions. nih.gov

The chloro group is a good leaving group and can be readily displaced by a range of nucleophiles, including alkoxides, thiolates, and amines, to introduce diverse side chains. cdnsciencepub.comresearchgate.net

The amino group can be acylated to form amides, which can influence the reactivity of the pyridine ring. researchgate.net It can also be a directing group in electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group makes such reactions challenging. The primary amino group can also be converted into a nitroso group. acs.org

These interconversions are often high-yielding and can be carried out under relatively mild conditions, making this compound a valuable and cost-effective building block in multistep syntheses.

Development of Advanced Materials Utilizing this compound

The unique electronic and structural features of this compound and its derivatives make them valuable components in the development of advanced materials. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) groups on an aromatic ring system gives rise to interesting photophysical and electronic properties.

Applications in Dye and Pigment Synthesis

Derivatives of nitropyridines have been utilized in the synthesis of dyes and pigments. guidechem.com The chromophoric nature of the nitro-substituted pyridine ring, coupled with the ability to introduce various auxochromes (color-enhancing groups) through modification of the amino and chloro substituents, allows for the tuning of the color and other properties of the resulting dyes. The intense color of many nitropyridine derivatives, often yellow or red, is a direct result of the charge-transfer interactions between the electron-donating and electron-withdrawing groups. researchgate.net The synthesis of azo dyes, for instance, can be achieved by diazotizing the amino group and coupling it with a suitable aromatic compound.

Integration into Polymer Matrices for Enhanced Material Properties

The functional groups on this compound provide handles for its incorporation into polymer structures. researchgate.net This can be achieved either by synthesizing monomers derived from this compound and subsequently polymerizing them, or by grafting the molecule onto an existing polymer backbone. The integration of such highly polar and functionalized molecules can enhance various properties of the polymer matrix, such as thermal stability, conductivity, and non-linear optical (NLO) response. The strong dipole moment arising from the push-pull nature of the substituents is a key factor for potential NLO applications.

Precursors for Optoelectronic Materials

There is currently no significant scientific literature available that details the investigation or application of this compound as a precursor for optoelectronic materials. The potential for a molecule to be used in optoelectronics, particularly for applications requiring nonlinear optical (NLO) properties, is often associated with a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. While this compound possesses an amino group (electron-donating) and a nitro group (electron-withdrawing) on a pyridine ring, which could theoretically lead to NLO properties, no experimental or computational studies confirming such properties for this specific isomer have been found.

For comparison, other nitropyridine derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP), have been studied for their significant NLO properties. However, such findings for related compounds cannot be directly extrapolated to this compound without dedicated research.

Use in Chromatographic Separation Methodologies

Detailed research on the use of this compound in chromatographic separation methodologies, either as a marker or for derivatization, is not present in the available scientific literature.

In chromatography, derivatization agents are often used to enhance the detectability or improve the separation of analytes. Compounds with specific functional groups can be reacted with analytes to attach a chromophore or fluorophore, making them easier to detect. While the amino group in this compound could potentially be used for such purposes, there are no published methods or studies that have utilized this compound as a derivatizing reagent or as an analytical marker in any chromatographic technique.

Environmental and Green Chemistry Considerations in the Synthesis and Handling of 3 Amino 2 Chloro 5 Nitropyridine

Development of Sustainable Synthetic Routes for 3-Amino-2-chloro-5-nitropyridine

Traditional synthetic pathways for nitropyridine derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. The development of sustainable routes for this compound would likely focus on improving efficiency, minimizing waste, and utilizing safer materials, drawing parallels from established green methodologies for related compounds.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.comrsc.org Reactions with low atom economy generate more waste. For instance, substitution and elimination reactions are generally less atom-economical than addition or rearrangement reactions.

The synthesis of precursors to this compound often involves steps with inherently poor atom economy. For example, the synthesis of 2-chloro-5-nitropyridine (B43025), a potential precursor, can start from 2-aminopyridine (B139424), which undergoes nitration, diazotization, hydrolysis, and finally chlorination. google.com This multi-step process generates significant byproducts at each stage.

Many syntheses of pyridine (B92270) derivatives employ volatile and often toxic organic solvents such as dichloromethane, chloroform, or acetic acid. orgsyn.orggoogle.com For example, the synthesis of 2-amino-5-bromopyridine, an intermediate in some pyridine syntheses, uses acetic acid as a solvent. orgsyn.org The work-up procedures can also involve extractions with solvents like dichloromethane. google.com

Green chemistry encourages the minimization of solvent use or replacement with more environmentally benign alternatives. Water is an ideal green solvent, and its use in reactions like the hydrolysis of intermediates is a step in the right direction. google.com Research into the use of ionic liquids or deep eutectic solvents for heterocyclic synthesis is an active area, as these can offer benefits such as low volatility and recyclability, though their own lifecycle and toxicity must be considered. While no specific examples were found for this compound, the principle of solvent replacement is a key consideration for sustainable synthesis.

The synthesis of related chloropyridines and aminopyridines often relies on catalysts, some of which can be problematic. For instance, the chlorination of 3-aminopyridine (B143674) has been performed using catalysts like ferric chloride. google.com While catalytic processes are generally preferred over stoichiometric reagents, the use of heavy metal catalysts raises concerns about toxicity and environmental contamination.

Developing catalyst-free reaction conditions or employing recyclable, heterogeneous catalysts are key green chemistry goals. For example, a patent for the production of 2-chloro-3-aminopyridine mentions the use of a Pd-Fe/TiO2 catalyst for hydrogenation, which involves a noble metal. google.com A move towards more abundant and less toxic metal catalysts (like iron) or the development of highly active catalysts that can be easily recovered and reused would represent a significant green advancement. Some modern methods for chlorination utilize hydrogen peroxide and hydrochloric acid, avoiding metal catalysts entirely. google.com

Byproduct Reduction and Waste Management Strategies in Synthesis

The synthesis of substituted pyridines is often plagued by a lack of selectivity, leading to the formation of multiple isomers that are difficult to separate and contribute to waste.

Chlorination Issues : Similarly, the direct chlorination of aminopyridines can produce polychlorinated byproducts, which are difficult to separate from the desired monochlorinated product. google.com

Acidic Waste : Many synthetic steps, particularly nitration using nitric and sulfuric acids, generate large volumes of acidic wastewater, which requires significant neutralization treatment before disposal, adding to the process's environmental burden and cost. google.com

Strategies to combat these issues include developing more selective reactions. For example, a patented method for producing 2-chloro-5-nitropyridine avoids direct nitration of an aminopyridine ring by building the pyridine ring with the nitro group already in the desired position, thus preventing the formation of isomers. google.com Another approach involves the catalytic reduction of byproducts back into starting materials, as seen in a process where the byproduct 2,5-dichloro-3-aminopyridine is reduced back to 3-aminopyridine. google.com

Below is a table summarizing common environmental challenges in the synthesis of related nitropyridines and potential green chemistry solutions.

| Challenge | Traditional Method | Potential Green Alternative |

| Poor Selectivity | Direct nitration/chlorination leading to isomeric byproducts (e.g., 2-amino-3-nitropyridine). google.com | Building the ring with substituents in place; developing more regioselective catalysts. google.com |

| Waste Generation | Use of stoichiometric reagents; generation of large volumes of acidic wastewater. google.com | Catalytic approaches; one-pot syntheses; recycling of byproducts. google.comgoogle.com |

| Hazardous Reagents | Use of strong acids (H₂SO₄), phosphorus oxychloride, and toxic solvents. google.comorgsyn.org | Replacement with milder reagents; use of greener solvents like water or recyclable catalysts. google.com |

Degradation Pathways and Potential Environmental Fate of this compound (Academic Focus)

There is a lack of specific studies on the environmental degradation and fate of this compound. However, based on its structure as a nitroaromatic compound, some general predictions can be made. Nitroaromatic compounds are a class of chemicals that have been studied for their potential environmental persistence and effects. epa.gov

The nitro group is an electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack. epa.gov In the environment, microbial degradation is a primary pathway for the breakdown of many organic pollutants. The degradation of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions, often starting with the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The presence of a chlorine atom on the ring may increase its recalcitrance to degradation. Photodegradation in water or the atmosphere could also be a potential, albeit likely slow, degradation pathway. epa.gov Without specific experimental data, these remain academic postulations.

Considerations for Large-Scale Chemical Production and Industrial Feasibility

The industrial-scale production of a specialty chemical like this compound faces several challenges that impact its economic and environmental feasibility.